molecular formula C16H13F3N4OS B11543673 3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11543673
M. Wt: 366.4 g/mol
InChI Key: CLRCMLAYSUSULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a thieno[2,3-b]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-b]pyridine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.

    Amination and Methylation: The amino and methyl groups are introduced through nucleophilic substitution reactions using appropriate amines and methylating agents.

    Coupling with Pyridine Derivative: The final step involves coupling the synthesized intermediate with a pyridine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carbonitrile
  • 2-(aminomethyl)pyridine
  • Other thienopyridine derivatives

Uniqueness

3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group, in particular, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H13F3N4OS

Molecular Weight

366.4 g/mol

IUPAC Name

3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C16H13F3N4OS/c1-7-3-4-10(21-6-7)23-14(24)13-12(20)11-9(16(17,18)19)5-8(2)22-15(11)25-13/h3-6H,20H2,1-2H3,(H,21,23,24)

InChI Key

CLRCMLAYSUSULK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(C3=C(C=C(N=C3S2)C)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.